molecular formula C5H4Cl2O2 B148011 3-Chloro-4-(chloromethyl)-2(5H)-furanone CAS No. 125974-01-8

3-Chloro-4-(chloromethyl)-2(5H)-furanone

Cat. No. B148011
M. Wt: 166.99 g/mol
InChI Key: JYTLOAIDAIPVPW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Mutagenicity and Genotoxicity Studies

Research has shown that 3-Chloro-4-(chloromethyl)-2(5H)-furanone (CMCF) and its derivatives exhibit mutagenic properties. In a study using Salmonella typhimurium, various derivatives of CMCF displayed varying degrees of mutagenicity, highlighting the impact of chemical structure alterations on mutagenic potential (Lalonde, Cook, Perakyla, & Dence, 1991). Another study confirmed the genotoxic effects of CMCF in both the microscale micronucleus assay on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).

Interaction with Biological Molecules

CMCF reacts with biological molecules such as cytidine, forming specific adducts. A study detailed the isolation and structural characterization of these reaction products, which provides insight into the compound's interaction with genetic material (Pluskota-Karwatka et al., 2007).

Environmental Impact and Stability

CMCF has been identified in chlorinated drinking water, raising concerns about its environmental impact. Research has investigated the stability of CMCF in aqueous solutions, finding that it varies with pH and temperature, which is crucial for understanding its behavior in natural and artificial water systems (Meier et al., 1987).

Effects on Cellular Processes

CMCF has been shown to affect cellular processes like gap junctional intercellular communication in liver cells, which is vital for cellular coordination and function. This inhibition could have implications for understanding the compound's carcinogenic potential (Hakulinen et al., 2006).

Analytical Methods for Detection

Advances in analytical chemistry have enabled the precise detection of CMCF in water samples. Various methods, including gas chromatography-mass spectrometry, have been developed to quantify CMCF in environmental samples, reflecting its significance as an environmental contaminant (Charles, Chen, Kanniganti, & Marbury, 1992).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed, such as the development of new synthetic methods or the exploration of new applications for the compound.


properties

IUPAC Name

4-chloro-3-(chloromethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTLOAIDAIPVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155017
Record name 2(5H)-Furanone, 3-chloro-4-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(chloromethyl)-2(5H)-furanone

CAS RN

125974-01-8
Record name 2(5H)-Furanone, 3-chloro-4-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 3-chloro-4-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-(CHLOROMETHYL)-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W82W6QNR5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RT LaLonde, L Bu, A Henwood… - Chemical research in …, 1997 - ACS Publications
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting point for the synthesis of several bromine and mixed halogen analogues of the potent water mutagen 3-chloro-4-(…
Number of citations: 54 pubs.acs.org
RT LaLonde, H Perakyla, MP Hayes - The Journal of Organic …, 1990 - ACS Publications
The mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX), 1, and seven analogues of it were synthesized from 4-(hydroxymethyl)-2 (5/f)-furanone, 2. This investigation …
Number of citations: 36 pubs.acs.org
L Bu - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 6 search.proquest.com
A Smeds, T Vartiainen, J Mäki-Paakkanen… - … science & technology, 1997 - ACS Publications
The extremely potent Ames mutagen MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone] has been found to account for a substantial part of the mutagenicity of drinking waters. …
Number of citations: 94 pubs.acs.org
M Dianaa, MJ Farréb, J Sanchísb, R Kandad… - pdfs.semanticscholar.org
Table ESI-1 Selected precursors……………………… 2 Table ESI-2 Conditions for UV experiments………… 3 Figures ESI-1-ESI-12 UV spectra for chlorinated precursors…… 4-15 Table …
Number of citations: 0 pdfs.semanticscholar.org
A Pérez-Garrido, AM Helguera, FG Rodríguez… - Dental materials, 2010 - Elsevier
OBJECTIVE: The purpose of this study is to develop a quantitative structure–activity relationship (QSAR) model that can distinguish mutagenic from non-mutagenic species with α,β-…
Number of citations: 32 www.sciencedirect.com
MJ Charles, TN Feinberg - Applied Spectroscopy Reviews, 1995 - Taylor & Francis
Introduction Environmental science strives to understand the formation, disposition, transport, and transformation of pollutants in the environment. Explorations of reaction chemical …
Number of citations: 6 www.tandfonline.com
PM Thorn, WR Evans, WW Carmichael - Chem. Res. Toxicol, 1991 - academia.edu
and 3, were successfully purified. Toxin 2, one of major toxins, was identified as 3-desmethylmicrocystin LR (1) by comparison of spectral data of the known compound. Since the three …
Number of citations: 2 www.academia.edu

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